molecular formula C9H12O3 B14880500 2-(1-Hydroxyethyl)-4-methoxyphenol

2-(1-Hydroxyethyl)-4-methoxyphenol

Cat. No.: B14880500
M. Wt: 168.19 g/mol
InChI Key: DQVCCABXVPOKSC-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-4-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group at the second position and a methoxy group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-4-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation or crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-4-methoxyphenol.

    Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-4-methoxycyclohexanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(1-oxoethyl)-4-methoxyphenol

    Reduction: 2-(1-hydroxyethyl)-4-methoxycyclohexanol

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-(1-Hydroxyethyl)-4-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be studied for its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the formulation of various industrial products, such as polymers and resins, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and methoxy groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an antioxidant, scavenging free radicals, and inhibiting oxidative stress.

Comparison with Similar Compounds

2-(1-Hydroxyethyl)-4-methoxyphenol can be compared with other phenolic compounds, such as:

    4-Methoxyphenol: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.

    2-(1-Hydroxyethyl)phenol: Lacks the methoxy group, which affects its solubility and reactivity.

    2-(1-Hydroxyethyl)-4-hydroxyphenol: Has an additional hydroxy group, which can enhance its antioxidant properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(1-hydroxyethyl)-4-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,10-11H,1-2H3

InChI Key

DQVCCABXVPOKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)O

Origin of Product

United States

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